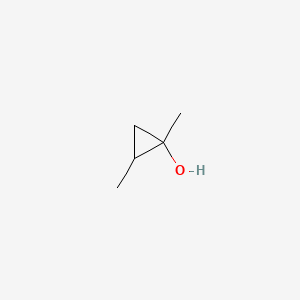

1,2-二甲基环丙烷-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1,2-Dimethylcyclopropan-1-ol involves several strategies, including the use of 1-(aminomethyl)cyclopropanecarboxylic acid derivatives from cyanoacetate and dibromoethane, highlighting the versatility and accessibility of cyclopropane-based intermediates in synthetic chemistry (Abele, Seiler, & Seebach, 1999). Furthermore, the utilization of chiral metal catalysts for direct synthesis and resolution of racemic mixtures emphasizes the importance of cyclopropane derivatives in medicinal chemistry and pesticide production (Gong, 2007).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 1,2-Dimethylcyclopropan-1-ol, is characterized by its unique conformational features. Studies utilizing X-ray crystallography and modeling reveal intricate details about the secondary structural motifs, hydrogen-bonding arrangements, and conformations specific to cyclopropane-containing compounds (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives engage in various chemical reactions, demonstrating their reactivity and potential in synthetic chemistry. For instance, their participation in Pd-catalyzed sequential C-H activation and radical cyclization showcases their utility in constructing cyclopropane frameworks (Giri et al., 2006). Additionally, cobalt-catalyzed reductive dimethylcyclopropanation of 1,3-dienes using Me2CCl2/Zn reagent mixture illustrates a novel approach to accessing dimethylcyclopropanes (Werth & Uyeda, 2018).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, including 1,2-Dimethylcyclopropan-1-ol, such as melting points, boiling points, and solubility, are crucial for their handling and application in various chemical processes. These properties are often determined experimentally and are essential for the characterization of these compounds.

Chemical Properties Analysis

The chemical properties of cyclopropane derivatives are influenced by their strained ring structure, leading to unique reactivity patterns. Their ability to undergo nucleophilic substitutions, cycloadditions, and other transformations underlines the versatility of cyclopropane-based compounds in organic synthesis and their potential in the development of new chemical entities (Huang et al., 2012).

科学研究应用

合成和化学反应

二甲基环丙烷的二聚化:发现1,1-二甲基环丙烷具有选择性地发生二聚化,导致产生各种产物和中间体。这项研究探讨了这种反应的机制,这对于理解类似情境中1,2-二甲基环丙烷-1-醇的行为是相关的 (Tanaka et al., 1972)。

钴催化还原二甲基环丙烷化反应:描述了Simmons-Smith反应的钴催化变体,用于高效生产二甲基环丙烷。这种方法以其高区域选择性和产生乙烯基环丙烷的能力而闻名,后者在进一步的化学反应中具有价值 (Werth & Uyeda, 2018)。

使用磺酮作为卡宾等效物的合成:引入了一种新颖的方法,利用二烷基磺酮将1,1-二烷基卡宾单元转移给烯烃,这在合成含有1,1-二甲基环丙烷的分子方面是一项重大进展 (Johnson et al., 2022)。

结构和物理性质

trans-1,2-二甲基环丙烷的绝对构型:这项研究侧重于确定trans-1,2-二甲基环丙烷的绝对构型,这是理解1,2-二甲基环丙烷-1-醇的物理性质和反应性所必需的 (Doering & Kirmse, 1960)。

微波光谱和偶极矩:研究了1,1-二甲基环丙烷的微波光谱,提供了有关甲基基团的偶极矩和极性的见解,这对于理解类似化合物如1,2-二甲基环丙烷-1-醇的性质是相关的 (Mathur & Harmony, 1979)。

在聚合中的应用

- 1,1-二甲基环丙烷的聚合:这项研究探讨了1,1-二甲基环丙烷的聚合反应性,提供了可能适用于1,2-二甲基环丙烷-1-醇的聚合行为的见解 (Aoki et al., 1966)。

生物活性

糖酯的合成:合成了环丙烷羧酸及其二甲基衍生物,并对其潜在的生物活性进行了表征。这些化合物可以作为1,2-二甲基环丙烷-1-醇的生物活性模型 (Li, 2009)。

甲烷单加氧酶催化的氧化反应:研究了甲烷单加氧酶对1,1-二甲基环丙烷的氧化反应,为涉及1,2-二甲基环丙烷-1-醇的潜在酶促反应提供了见解 (Ruzicka et al., 1990)。

安全和危害

1,2-Dimethylcyclopropan-1-ol is classified as a dangerous substance. It is highly flammable (Hazard Statement: H225) and should be kept away from heat, sparks, open flames, and hot surfaces . Other precautionary statements include avoiding the release to the environment and disposing of the contents/container in accordance with local regulations .

属性

IUPAC Name |

1,2-dimethylcyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-3-5(4,2)6/h4,6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRXHYJWGRSYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)